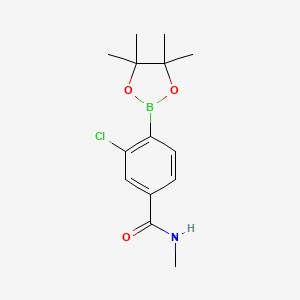
3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with a molecular weight of 371.67 g/mol It is characterized by the presence of a chloro group, a methyl group, and a dioxaborolane moiety attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 3-chloro-N-methylbenzamide with a dioxaborolane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in a controlled environment. The process includes steps such as purification and crystallization to obtain the final product in its pure form. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The dioxaborolane moiety can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation can yield corresponding ketones or alcohols .
Scientific Research Applications
3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form stable complexes with various substrates, facilitating reactions such as coupling and substitution. The chloro and methyl groups also contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-methyl-N-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
The presence of the chloro group, in particular, allows for a wide range of substitution reactions, making it a versatile compound in synthetic chemistry .
Biological Activity
3-Chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C14H19BClNO3
- Molecular Weight : 295.57 g/mol
- CAS Number : 94913174
Antiparasitic Activity
Research indicates that compounds similar to this compound have shown promising antiparasitic activity. For instance, studies on dihydroquinazolinone derivatives targeting PfATP4 demonstrated enhanced efficacy against malaria parasites. The incorporation of polar functionalities improved solubility and metabolic stability, which are crucial for developing effective antimalarial agents .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in parasite metabolism, similar to other compounds that target PfATP4. This inhibition disrupts essential cellular processes in the parasite, leading to reduced viability and growth .
Case Studies and Research Findings
- Study on Dihydroquinazolinone Derivatives :
- Metabolic Stability Assessments :
Data Table: Biological Activity of Related Compounds
| Compound | EC50 (μM) | Target | Remarks |
|---|---|---|---|
| Dihydroquinazolinone Derivative 1 | 0.004 | PfATP4 | Highly potent against malaria |
| Dihydroquinazolinone Derivative 2 | 0.064 | PfATP4 | Moderate potency |
| 3-Chloro-N-methyl-4-(tetramethyl...) | TBD | TBD | Further studies needed |
Properties
Molecular Formula |
C14H19BClNO3 |
|---|---|
Molecular Weight |
295.57 g/mol |
IUPAC Name |
3-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(18)17-5/h6-8H,1-5H3,(H,17,18) |
InChI Key |
SHEJUMLHFARHDG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















